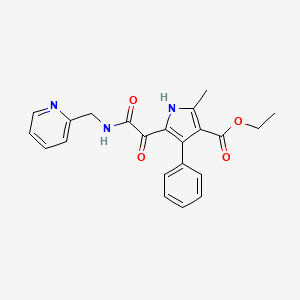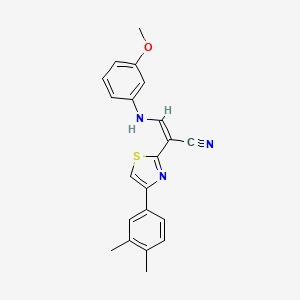
4-ethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-ethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is not directly discussed in the provided papers. However, the papers do discuss related benzenesulfonamide derivatives, which are of interest due to their biochemical properties and potential as inhibitors for various enzymes. For instance, paper explores benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, which could be relevant for understanding the biochemical context of the compound .
Synthesis Analysis
The synthesis of related compounds involves creating a structure-activity relationship (SAR) and characterizing the biochemical properties of the synthesized benzenesulfonamides . Although the exact synthesis of 4-ethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is not detailed, the methodologies used in these papers could potentially be applied to its synthesis. The synthesis process typically includes the formation of the sulfonamide group and the attachment of various substituents to the benzene ring to achieve the desired biological activity.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized using spectroscopic techniques such as IR, UV-Vis, and X-ray diffraction . These methods help determine the tautomeric forms of the compounds and their geometric and electronic structures. Computational studies, including density functional theory (DFT) and time-dependent DFT (TD-DFT), are also employed to predict the behavior of these molecules in different environments .
Chemical Reactions Analysis
The chemical reactions involving benzenesulfonamide derivatives typically focus on their role as enzyme inhibitors. For example, the compounds studied in paper inhibit kynurenine 3-hydroxylase, which is involved in the kynurenine pathway. The inhibition of this enzyme can lead to increased levels of kynurenic acid, which has neuroprotective effects. The exact chemical reactions of 4-ethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide would likely be similar in nature, given its structural similarity to the compounds discussed.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives can be influenced by their molecular structure. The polarity, solubility, and stability of these compounds can vary depending on the substituents attached to the benzene ring. The study of biotransformation products, as seen in paper , provides insights into the metabolic pathways and potential metabolites that can form in vivo. The identification of these metabolites is crucial for understanding the pharmacokinetics and pharmacodynamics of the drug.
Scientific Research Applications
Antidiabetic Drug Development
Research has been conducted on derivatives of isoindoline-1,3-dione, which include structures similar to 4-ethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide, for their potential as antidiabetic drugs. Some synthesized compounds in this category showed significant antihyperglycemic activity, indicating potential for future drug development in this field (Eissa, 2013).
UV Protection and Antimicrobial Applications in Textiles
Compounds structurally related to 4-ethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide have been utilized in creating azo dyes for textiles. These dyes not only enhance the coloration of fabrics but also impart UV protection and antimicrobial properties, suggesting a multifunctional application in textile industry (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Potential in HIV-1 Infection Prevention
Studies have been conducted on methylbenzenesulfonamide derivatives, closely related to the subject compound, for their potential in preventing HIV-1 infection. These studies focused on small molecular antagonists targeting specific aspects of the HIV-1 lifecycle (Cheng De-ju, 2015).
Anticancer and Antiviral Research
Derivatives of celecoxib, including structures similar to the compound , have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Some of these compounds demonstrated significant activity in various assays, highlighting their potential in cancer and viral infection treatment (Küçükgüzel et al., 2013).
Antimicrobial and Antitumor Applications
Benzimidazole derivatives, including compounds structurally similar to 4-ethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide, have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies indicate the potential of such compounds in the treatment of various infections and cancers (Sarvaiya, Gulati, & Patel, 2019).
properties
IUPAC Name |
4-ethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O2S/c1-4-19-5-8-22(9-6-19)31(29,30)25-18-24(28-15-13-26(2)14-16-28)20-7-10-23-21(17-20)11-12-27(23)3/h5-10,17,24-25H,4,11-16,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFUDUOYJCDYJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B3006881.png)

![1-(2-methoxyethyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B3006883.png)

![8-fluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3006887.png)
![3-[[4-Methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B3006889.png)
![2-(2-chloroacetyl)hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B3006892.png)

![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3006895.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3006898.png)
![(6E)-6-(1-Hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B3006899.png)